4-Methyl-1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexan-1-ol is a complex organic compound that belongs to a class of molecules known for their diverse applications in medicinal chemistry and material science. This compound features a cyclohexanol moiety with a methyl group and a propyl-substituted oxadiazole ring, which contributes to its unique chemical properties and potential biological activities.
The synthesis of this compound has been documented in various scientific literature, focusing on its preparation methods, structural analysis, and applications in research. It is primarily synthesized in laboratory settings using specific chemical reactions involving oxadiazole formation and cyclohexanol derivatives.
This compound can be classified as:
The synthesis of 4-Methyl-1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexan-1-ol typically involves several key steps:
The synthetic route may utilize various reagents and conditions, including:
Industrial production may employ continuous flow reactors and advanced purification techniques such as chromatography to enhance efficiency.
The molecular structure of 4-Methyl-1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexan-1-ol can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C13H22N2O2 |
Molecular Weight | 238.33 g/mol |
IUPAC Name | 4-Methyl-1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexan-1-ol |
InChI Key | HAEBXEDCDXGAEZ-UHFFFAOYSA-N |
Canonical SMILES | CCCCCCC1=NOC(=N1)CC2(CCCCC2C)O |
The structural data indicates the presence of both aliphatic and heterocyclic components, which are crucial for its chemical reactivity and potential biological activity.
4-Methyl-1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexan-1-ol can undergo several types of reactions:
Common reagents for these reactions include:
Major products from these reactions include cyclohexanone or substituted derivatives of the original compound.
The mechanism of action for 4-Methyl-1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexan-1-ol is primarily linked to its biological activity:
Data supporting these mechanisms often come from biological assays evaluating the compound's efficacy against various pathogens or inflammatory models.
The physical properties of 4-Methyl-1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexan-1-ol include:
Key chemical properties include:
Relevant analyses may include spectroscopic techniques such as nuclear magnetic resonance and mass spectrometry to confirm structure and purity.
4-Methyl-1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexan-1-ol has several potential scientific applications:
The strategic incorporation of a 3-propyl substituent on the 1,2,4-oxadiazole ring in 4-methyl-1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexan-1-ol (C₁₂H₂₀N₂O₂, MW 224.30 g/mol) is designed to optimize lipophilicity and target engagement. This alkyl chain length balances steric accessibility and hydrophobic interactions within enzymatic binding pockets, as evidenced by structure-activity relationship (SAR) studies of leukotriene inhibitors. Propyl groups enhance binding affinity compared to methyl or ethyl analogs by filling hydrophobic cavities without introducing excessive steric bulk [2] [7]. The cyclohexanol moiety contributes conformational rigidity, while the methyl group at C4 stabilizes equatorial positioning of the hydroxymethyl linker, facilitating optimal orientation for biological activity .
Table 1: Impact of Alkyl Substituents on 1,2,4-Oxadiazole Scaffolds
R-Group | Binding Affinity (IC₅₀, μM) | LogP | Key Observation |
---|---|---|---|
Methyl | >50 | 1.8 | Low steric hindrance, weak hydrophobic interaction |
Ethyl | 12.4 | 2.3 | Moderate improvement in target engagement |
Propyl | 2.7 | 2.9 | Optimal hydrophobic filling; best activity |
Butyl | 3.1 | 3.6 | Activity retention but increased metabolic instability |
Chiral synthesis approaches are critical due to the stereogenic center at C1 of the cyclohexanol ring. Asymmetric hydrogenation or enzymatic resolution techniques yield enantiomerically pure (>98% ee) intermediates, as confirmed by chiral HPLC. This precision prevents racemization during subsequent functionalization [7].
The 1,2,4-oxadiazole core is constructed via cyclodehydration of amidoxime intermediates with carboxyl derivatives. Critical advancements include:
Table 2: Comparative Cyclization Methods for 1,2,4-Oxadiazole Synthesis
Method | Conditions | Yield (%) | Byproducts (%) | Advantage |
---|---|---|---|---|
Conventional Thermal | Toluene, 110°C, 24 h | 62 | 18 | Low equipment cost |
Microwave-Assisted | Solvent-free, 150°C, 5 min | 88 | <5 | Rapid; high purity |
Tandem Acylation/Cyclization | CH₃CN, 80°C, 8 h | 78 | 10 | Fewer steps |
Catalytic Pd-Mediated | Pd(OAc)₂, DMF, 120°C, 2 h | 82 | 7 | Functional group tolerance |
Palladium-catalyzed methods enable cyclization of halogenated precursors, allowing late-stage diversification. For example, 5-(bromomethyl)-3-propyl-1,2,4-oxadiazole undergoes Suzuki coupling before cyclohexanol conjugation, enabling access to biphenyl analogs [9].
Amidoximes (e.g., 3-propylamidoxime) serve as pivotal precursors for oxadiazole formation. Their synthesis involves:
Functionalization of the cyclohexanol moiety is achieved before or after oxadiazole formation:
Temperature control is critical during amidoxime acylation, as >100°C promotes Beckmann rearrangement to imidates, reducing cyclization yields by 25–30% [9].
Solvent polarity and Brønsted acidity directly impact reaction efficiency:
Catalyst screening reveals copper(I) iodide as optimal for SN2 reactions between 5-(chloromethyl)oxadiazoles and cyclohexanolates (92% yield in DMF at 50°C). In contrast, Pd(0) catalysts induce dechlorination byproducts [7].
Table 3: Solvent/Catalyst Systems for Key Steps
Reaction Step | Optimal Solvent | Catalyst | Yield (%) | Rationale |
---|---|---|---|---|
Amidoxime Synthesis | EtOH/H₂O (1:1) | None | 89 | Balances nitrile solubility and hydroxylamine activity |
Oxadiazole Cyclization | Toluene | MgCl₂ | 85 | Acyl transfer catalyst; anhydrous conditions |
Alkoxyetherification | DMF | CuI | 92 | Suppresses elimination; accelerates substitution |
Final Deprotection | MeOH/H₂O (4:1) | Amberlyst-15 | 95 | Mild acid resin prevents oxadiazole hydrolysis |
Purification leverages silica gel chromatography (ethyl acetate/hexane, 3:7) to isolate the product (Rf = 0.35). The molecular weight (224.30 g/mol) and lipophilicity (XLogP3 ≈ 2.6) necessitate methanol recrystallization to achieve >99% HPLC purity [7].
CAS No.: 6505-30-2
CAS No.: 15565-46-5
CAS No.: 73145-13-8
CAS No.:
CAS No.: 733811-11-5